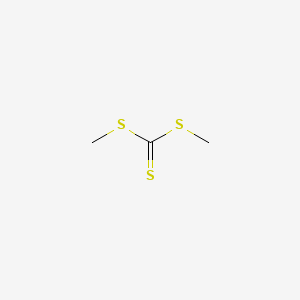

Dimethyl trithiocarbonate

Übersicht

Beschreibung

Dimethyl trithiocarbonate is an organic compound with the chemical formula S=C(SCH3)2. It is a methyl ester of trithiocarbonic acid and belongs to a subcategory of esters called thioesters .

Synthesis Analysis

Dimethyl trithiocarbonate has been employed as key precursors, intermediates, or protecting groups for thiol functionality in organic synthesis . One synthesis starts from thiophosgene as described in this simplified equation: CSCl2 + 2 CH3SH → CS(SCH3)2 + 2 HCl . Alternatively, it can be prepared by treating carbon disulfide with aqueous base, a phase transfer reagent, and methyl iodide .Molecular Structure Analysis

The molecular structure of Dimethyl trithiocarbonate is S=C(SCH3)2. It is a sulfur analog of dimethyl carbonate O=C(OCH3)2, where all three oxygen atoms are replaced with sulfur atoms .Chemical Reactions Analysis

Dimethyl trithiocarbonate has been employed as key precursors, intermediates, or protecting groups for thiol functionality in organic synthesis . It has been used in the preparation of methyl-β,β′-dicarbonyldithiocarboxylate derivatives .Physical And Chemical Properties Analysis

Dimethyl trithiocarbonate is a yellow liquid with a strong and unpleasant odor . It has a density of 1.254 g/mL at 25 °C , a melting point of -3 °C , and a boiling point of 101-102 °C at 16 hPa .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Dimethyl trithiocarbonate is an important class of organic compounds that have found a wide range of application in industrial and medical chemistry . They have been employed as key precursors, intermediates, or protecting groups for thiol functionality in organic synthesis .

Pharmaceuticals

Trithiocarbonates, including Dimethyl trithiocarbonate, have extensively been used especially as pharmaceuticals .

Agriculture

They are also used as pesticides in agriculture .

Lubricating Agents

Dimethyl trithiocarbonate serves as lubricating agents in oil additives .

Material Science

In the field of material science, Dimethyl trithiocarbonate has found its application .

Froth Flotation Process

It is used in the froth flotation process , which is a method for separating hydrophobic materials from hydrophilic ones.

Protection of Thiol Functionality

Dimethyl trithiocarbonate is used for the protection of thiol functionality .

Free-Radical Polymerization Processes

Trithiocarbonate derivatives are generally used as the reversible addition–fragmentation chain-transfer (RAFT) agents in free-radical polymerization processes .

Wirkmechanismus

. . .

Mode of Action

It is known that the compound interacts with its targets, likely enzymes or proteins, by forming a covalent bond between the sulfur atoms of its own molecule and the active site of the protein . This interaction can lead to changes in the function of the target protein, potentially altering its activity or function.

Biochemical Pathways

It is used in the preparation of various compounds, indicating that it may play a role in several biochemical reactions . For instance, it is used in the preparation of methyl-β,β′-dicarbonyldithiocarboxylate derivatives, in the generation of tris(organothiyl)methyl radicals, and in the preparation of β-oxodithiocarboxylates .

Result of Action

Given its use in the preparation of various compounds, it is likely that its action results in the formation of new chemical structures .

Action Environment

It is known that dimethyl trithiocarbonate is a combustible compound . Upon catching fire, irritating, suffocating, and toxic gases are released, like carbon oxides and sulfur oxides . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental conditions such as temperature and the presence of ignition sources.

Safety and Hazards

Zukünftige Richtungen

The Dimethyl Trithiocarbonate Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . Technological advancements are continuously improving Dimethyl Trithiocarbonate products, enhancing their efficiency and versatility across various industries .

Eigenschaften

IUPAC Name |

bis(methylsulfanyl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S3/c1-5-3(4)6-2/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWMXKTYXNMSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177710 | |

| Record name | Dimethyl trithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2314-48-9 | |

| Record name | Dimethyl trithiocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl trithiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl trithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

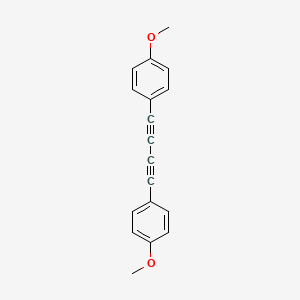

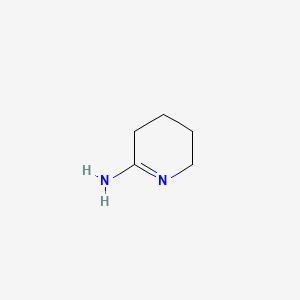

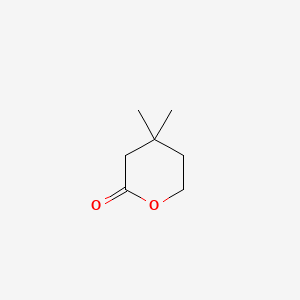

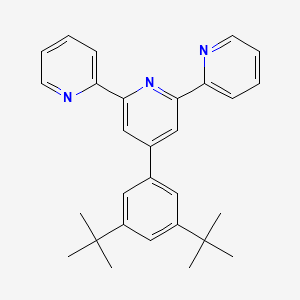

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sulfonium, triphenyl-, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1)](/img/structure/B3049954.png)

![6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3049959.png)